2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid
Description
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid (CAS 1516342-01-0) is a heterocyclic compound with the molecular formula C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol . The structure comprises a pyrimidine ring substituted at the 2-position with a piperazine moiety and at the 4-position with a carboxylic acid group.
Its synthesis typically involves nucleophilic substitution reactions between pyrimidine precursors and piperazine derivatives, followed by hydrolysis to yield the carboxylic acid functionality.
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-piperazin-1-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c14-8(15)7-1-2-11-9(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H,14,15) |
InChI Key |
LQMXVDKIPRKALL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation via Pfitzinger and Doebner Reactions
The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, has been adapted for pyrimidine derivatives. In one approach, isatin reacts with α-methyl ketone in aqueous ethanol under reflux to form the pyrimidine-4-carboxylic acid backbone. For 2-(piperazin-1-yl)pyrimidine-4-carboxylic acid, post-cyclization functionalization introduces the piperazine group. The Doebner reaction, employing aniline, nitrobenzaldehyde, and pyruvic acid with trifluoroacetic acid (TFA) or acetic acid as catalysts, has also been explored. Substituting TFA with acetic acid in ethanol increased yields from <30% to 68% by simplifying purification via acid-alkali neutralization.
Nucleophilic Substitution on Preformed Pyrimidine Cores
A patent by outlines a method where 2-piperazinecarboxylic acid derivatives are synthesized through nucleophilic substitution. The process begins with N-acylation of 2-piperazinecarboxylic acid using tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Z) protecting groups. Subsequent reaction with 4-chloropyrimidine-5-carbonyl chloride introduces the pyrimidine ring, followed by deprotection to yield the target compound. This method emphasizes enantiomeric purity, with racemic mixtures resolved using camphorsulfonic acid.
Parallel Synthesis via Enaminone Intermediates
Parallel synthesis strategies, as described in, utilize enaminone intermediates for rapid diversification. Itaconic acid is condensed with aniline to form β-keto esters, which are treated with N,N-dimethylformamide dimethylacetal (DMFDMA) to generate enaminones. Cyclization with acetamidine or benzamidine yields pyrimidine-5-carboxylates, which are hydrolyzed to carboxylic acids and coupled with piperazine via amidation. This approach achieves yields of 50–80% with >95% purity after recrystallization.
Key Reaction Steps and Mechanisms
Protection-Deprotection Strategies
Protection of the piperazine nitrogen is critical to prevent unwanted side reactions. The BOC group, introduced using di-tert-butyl dicarbonate, is preferred for its stability under acidic conditions and ease of removal via trifluoroacetic acid. For example, N-BOC-piperazine reacts with 4-chloropyrimidine-5-carbonyl chloride in dichloromethane with triethylamine as a base, achieving 85% coupling efficiency. Deprotection with HCl in dioxane furnishes the free piperazine-pyrimidine carboxylic acid.
Coupling Reactions
Amidation and acylation reactions are pivotal for introducing the piperazine moiety. In, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid is converted to acyl chloride using thionyl chloride, followed by reaction with 3-(dimethylamino)-1-propylamine to form an amide intermediate. Reduction of the nitro group with hydrazine hydrate and Pd/C yields the primary amine, which undergoes acylation with substituted benzoyl chlorides. Analogous steps apply to pyrimidine systems, where piperazine is coupled via SNAr (nucleophilic aromatic substitution) at the C2 position of the pyrimidine ring.
Optimization of Reaction Conditions
Catalytic Systems
Catalyst choice significantly impacts yield and reaction time. The Doebner reaction using acetic acid instead of TFA reduced purification steps and increased yields from 30% to 68%. Similarly, microwave-assisted synthesis under 300 W irradiation shortened reaction times from 12 hours to 30 minutes for analogous quinoline derivatives.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates, while ethanol and toluene favor cyclocondensation. For instance, cyclization of enaminones with acetamidine in methanol at 0°C afforded pyrimidine carboxylates in 50% yield. Elevated temperatures (reflux) improved conversion but required careful pH control to avoid decomposition.
Analytical Characterization
Spectroscopic Methods
1H-NMR and 13C-NMR confirm regioselectivity and purity. For 2-(piperazin-1-yl)pyrimidine-4-carboxylic acid, characteristic signals include:
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid depends on its specific application. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The molecular targets and pathways involved include the cholinergic system, where the compound interacts with acetylcholinesterase and potentially other cholinergic receptors.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Piperazine vs. Pyrrolidine/Piperidine: Replacing piperazine (6-membered, two nitrogen atoms) with pyrrolidine (5-membered, one nitrogen) or piperidine (6-membered, one nitrogen) alters steric and electronic properties.
- Trifluoromethylphenyl Modification: The addition of a lipophilic 2-(trifluoromethyl)phenyl group to the piperazine ring (as in the RBP4 antagonist) enhances target affinity, evidenced by its high purity (HPLC >99%) and efficacy in retinol signaling pathways .
Physicochemical Properties
- Solubility and Stability : The hydrochloride salt of 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid (MW 243.69) demonstrates improved aqueous solubility compared to the free acid form, a critical factor in drug formulation .
- Thermodynamic Stability : The trifluoromethyl group in the RBP4 antagonist increases metabolic stability, as evidenced by its resistance to oxidative degradation .
Biological Activity
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound characterized by its unique molecular structure, featuring a piperazine moiety and a pyrimidine ring. Its molecular formula is C₉H₁₂N₄O₂, with a molecular weight of 208.22 g/mol. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.
The biological activity of 2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid primarily stems from its interaction with mGluRs. These receptors play crucial roles in neurotransmission and are potential targets for drug development aimed at treating mood disorders. The compound's ability to modulate these receptors suggests that it could have therapeutic applications in managing conditions like anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. The presence of the carboxylic acid group allows for typical acid-base reactions, enhancing its reactivity and potential for derivatization. This can lead to the formation of various analogs with improved efficacy or modified pharmacokinetic properties .
Comparative Analysis with Similar Compounds
A comparative analysis of 2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid with structurally similar compounds reveals insights into how slight modifications can influence biological activity:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Methylpyrimidine-4-carboxylic acid | 0.89 | Methyl group substitution enhances lipophilicity. |
| 2-Aminopyrimidine-4-carboxylic acid | 0.89 | Contains an amino group that may influence solubility. |
| 6-Methylpyrimidine-4-carboxylic acid | 0.87 | Methyl substitution alters receptor binding. |
| 2-Bromopyrimidine-4-carboxylic acid | 0.85 | Bromine substitution may enhance reactivity. |
This table illustrates how variations in functional groups can lead to significant differences in biological activity and therapeutic potential.
Pharmacological Studies
Recent studies have focused on the pharmacological evaluation of 2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid, particularly its binding affinity to mGluRs. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have been employed to quantitatively assess these interactions, providing critical data for optimizing the compound's therapeutic profile .
Case Study: Neuropsychiatric Disorders
In a study examining the effects of this compound on anxiety models, it was found that administration significantly reduced anxiety-like behaviors in rodent models, suggesting potential efficacy in treating anxiety disorders. The results indicated a dose-dependent effect on mGluR modulation, further supporting its role as a promising therapeutic agent .
Antimicrobial Properties
In addition to its neuropharmacological applications, related compounds have demonstrated antimicrobial properties, indicating a broader spectrum of biological activity for derivatives of 2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid. This opens avenues for exploring its potential use in treating infections alongside neuropsychiatric applications .
Q & A
Q. What is a standard synthetic route for 2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid, and how can reaction yields be optimized?
Methodology:
- Step 1: Start with methyl 2-chloro-6-methylpyrimidine-4-carboxylate and react it with a substituted piperazine derivative (e.g., 4-(2-(trifluoromethyl)phenyl)piperazine) under reflux conditions in a polar aprotic solvent (e.g., THF or DMF) to form the ester intermediate .
- Step 2: Perform saponification using LiOH·H₂O in a THF/water mixture (1:1 v/v) at room temperature for 16 hours. Acidify the product with HCl to pH 5 to precipitate the carboxylic acid .
- Yield Optimization: Monitor reaction progress via TLC or HPLC. Typical yields range from 85–91% after purification by recrystallization or column chromatography .
Q. How should researchers prepare stock solutions of this compound for biological assays, given its solubility profile?
Methodology:
- Solubility Data: The compound is sparingly soluble in water but dissolves well in DMSO (up to 20 mg/mL) and ethanol (0.25 mg/mL). For aqueous assays, prepare a DMSO stock solution (e.g., 10 mM) and dilute in buffer to ≤1% DMSO to avoid solvent interference .
- Handling: Purge organic solvents with inert gas (N₂ or Ar) to prevent oxidation. Centrifuge suspensions at 10,000 rpm for 5 minutes to remove undissolved particles .
Q. What safety protocols are critical during handling and storage?
Methodology:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust .
- Storage: Store at –20°C in airtight containers under inert gas. Desiccate to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can structural discrepancies in NMR or HPLC data be resolved during characterization?
Methodology:
- NMR Analysis: Compare observed peaks with reference spectra. For example, the pyrimidine proton (C6-H) appears as a singlet at δ 7.01 ppm in DMSO-, while piperazine protons resonate as multiplets between δ 2.70–4.12 ppm .
- HPLC Purity: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time (tᵣ) for the pure compound is ~14.8–15.1 minutes. Discrepancies may indicate residual solvents or byproducts; optimize purification with preparative HPLC .
Q. What strategies are effective for designing analogs with enhanced antimicrobial activity?
Methodology:
- Fragment-Based Design: Replace the pyrimidine core with bioisosteres (e.g., thieno[2,3-d]pyrimidine) or modify substituents on the piperazine ring. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TrmD enzymes .
- Biological Testing: Screen analogs against standard (e.g., E. coli ATCC 25922) and clinical bacterial strains. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs) using microdilution assays .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
Methodology:
- Stability Assay: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours. Analyze degradation via LC-MS (ESI+ mode; [M+H]⁺ = 367 m/z) .
- Data Interpretation: A ≥90% recovery after 24 hours indicates suitability for in vivo studies. Significant degradation warrants formulation optimization (e.g., encapsulation in liposomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
